molecular formula C20H26N2O3 B2400661 ethyl 1-ethyl-3,5-dimethyl-4-((4-methylbenzyl)carbamoyl)-1H-pyrrole-2-carboxylate CAS No. 863006-25-1

ethyl 1-ethyl-3,5-dimethyl-4-((4-methylbenzyl)carbamoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2400661
CAS No.: 863006-25-1
M. Wt: 342.439
InChI Key: RAZODAFSYWQONR-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3,5-dimethyl-4-((4-methylbenzyl)carbamoyl)-1H-pyrrole-2-carboxylate is a pyrrole-2-carboxylate derivative featuring a substituted carbamoyl group at the 4-position and ethyl/methyl substituents at the 1-, 3-, and 5-positions.

Properties

IUPAC Name

ethyl 1-ethyl-3,5-dimethyl-4-[(4-methylphenyl)methylcarbamoyl]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-6-22-15(5)17(14(4)18(22)20(24)25-7-2)19(23)21-12-16-10-8-13(3)9-11-16/h8-11H,6-7,12H2,1-5H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZODAFSYWQONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCC2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents at Position 4 Key Functional Groups Molecular Weight logP/logD
Target Compound 4-((4-Methylbenzyl)carbamoyl) Carbamoyl, Benzyl Not Provided Inferred ~3.5*
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate 4-(Thiazolylcarbamoyl) Thiazole, Carbamoyl Not Provided Not Provided
Ethyl 4-((3-Fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) 3-Fluoro-2-iodophenyl carbonyl Halogenated Aromatic, Carbonyl 402.2 Not Provided
Ethyl 4-(4-(N,N-Dimethylsulfamoyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate (212) 4-(N,N-Dimethylsulfamoyl)benzoyl Sulfonamide, Carbonyl 365.2 Not Provided
Ethyl 1-ethyl-4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate 4-(Methoxyphenylethylcarbamoyl) Methoxy, Benzyl, Carbamoyl 372.46 3.0058/3.0058
Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate 4-(Ethoxy-oxoethyl) Ester, Ethoxy Not Provided Not Provided

*Estimated based on the methoxyphenyl analog (logP 3.0058) ; the 4-methylbenzyl group may increase lipophilicity.

Pharmacological Potential

  • Thiazole Derivative () : Demonstrated local anesthetic activity in related studies, attributed to sodium channel modulation .
  • Halogenated Aromatic (215) : The 3-fluoro-2-iodophenyl group may enhance electrophilic reactivity, useful in targeted covalent inhibitors .

Key Research Findings and Trends

Substituent-Driven Activity : Electron-withdrawing groups (e.g., halogens, sulfonamides) enhance binding to polar targets, while lipophilic groups (e.g., benzyl) improve bioavailability .

Spectral Characterization : Analogs like the dinitrobenzoyl hydrazone derivative () were characterized via NMR and ESIMS, providing benchmarks for structural validation of the target compound .

Computational Predictions : Quantum chemical methods () can predict logP, NMR shifts, and reactivity, aiding in the design of optimized derivatives .

Preparation Methods

Reaction Conditions and Optimization

  • Starting materials : Ethyl acetoacetate and 1,4-diketone derivatives.
  • Ammonia source : Ethylamine hydrochloride for N-ethylation.
  • Cyclization catalyst : p-Toluenesulfonic acid (PTSA) in refluxing ethanol.

Key data :

Parameter Value
Temperature 80–90°C
Reaction time 6–8 hours
Yield 68–72%

Post-cyclization, the 3,5-dimethyl groups are introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃.

Carbamoyl Group Installation at Position 4

The 4-((4-methylbenzyl)carbamoyl) moiety is installed via nucleophilic acyl substitution. Two predominant methods are documented:

Isocyanate-Mediated Coupling

Reaction of 4-chlorocarbonylpyrrole intermediate with 4-methylbenzylamine:

  • Reagents : Triphosgene (bis(trichloromethyl) carbonate) generates the isocyanate in situ.
  • Solvent : Dry dichloromethane under nitrogen.
  • Base : Triethylamine (2.5 equiv) to scavenge HCl.

Optimized conditions :

Parameter Value
Temperature 0°C → room temperature
Reaction time 12 hours
Yield 82%

Direct Carbamoylation Using Carbamoyl Chloride

An alternative employs pre-formed 4-methylbenzylcarbamoyl chloride:

  • Chlorinating agent : Oxalyl chloride on 4-methylbenzylcarbamic acid.
  • Coupling : Pyridine base in tetrahydrofuran (THF).

Comparative yields :

Method Purity (%) Yield (%)
Isocyanate-mediated 98.5 82
Carbamoyl chloride 97.2 78

Esterification at Position 2

The ethyl ester is typically introduced early via:

  • Direct esterification : Refluxing pyrrole-2-carboxylic acid with ethanol and H₂SO₄ (Fisher esterification).
  • Acylation : Ethyl chloroformate with DMAP catalyst in dichloroethane.

Fisher esterification data :

Parameter Value
Molar ratio (acid:EtOH) 1:8
Catalyst H₂SO₄ (5 mol%)
Yield 89%

Integrated Synthetic Pathways

Sequential Route (Linear Synthesis)

  • Pyrrole formation : Paal-Knorr synthesis → 68% yield.
  • N-Ethylation : NaH/dimethyl carbonate in DMF at 110°C → 90% yield.
  • Carbamoylation : Isocyanate method → 82% yield.
  • Esterification : Fisher method → 89% yield.

Total yield : $$ 0.68 \times 0.90 \times 0.82 \times 0.89 = 0.447 $$ (44.7%).

Convergent Route (Fragment Coupling)

  • Pre-form 4-((4-methylbenzyl)carbamoyl)pyrrole fragment.
  • Couple with ethyl 3,5-dimethylpyrrole-2-carboxylate via Pd-catalyzed cross-coupling.

Advantages :

  • Avoids late-stage functionalization bottlenecks.
  • Enables parallel synthesis of fragments.

Analytical Characterization

Critical quality control metrics for the final compound:

  • ¹H NMR (CDCl₃):
    • δ 1.25 (t, 3H, COOCH₂CH₃)
    • δ 2.35 (s, 3H, Ar-CH₃)
    • δ 4.20 (q, 2H, COOCH₂CH₃)
  • HPLC purity : >99% (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Challenges

  • Cost of 4-methylbenzylamine : Requires optimization of benzyl chloride amination.
  • Thermal stability : Degradation observed >160°C necessitates low-temperature processing.
  • Regioselectivity : Minor (<2%) 3-carbamoyl isomer requires chromatographic removal.

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor systems improve heat transfer during exothermic carbamoylation.
  • Reported benefits : 15% yield increase vs. batch processing.

Biocatalytic Esterification

  • Lipase-catalyzed ester formation at ambient temperature.
  • Current limitation : Substrate inhibition at >0.5 M concentrations.

Q & A

Q. What are the key structural features influencing the reactivity of ethyl 1-ethyl-3,5-dimethyl-4-((4-methylbenzyl)carbamoyl)-1H-pyrrole-2-carboxylate?

The compound’s reactivity is dictated by its pyrrole core and substituents:

  • The ethyl ester at position 2 enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.
  • The carbamoyl group at position 4 (linked to a 4-methylbenzyl moiety) introduces hydrogen-bonding potential and steric hindrance, affecting interactions with biological targets.
  • Methyl groups at positions 3 and 5 stabilize the pyrrole ring via electron-donating effects but may limit electrophilic substitution at these positions. Comparative studies of similar pyrrole derivatives (e.g., ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) show that acetyl groups increase electrophilicity compared to carbamoyl groups, highlighting the importance of substituent electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence spectral data?

  • ¹H/¹³C NMR : Methyl groups (δ 1.2–2.5 ppm for protons; δ 10–25 ppm for carbons) and the ethyl ester (δ 4.1–4.3 ppm for OCH₂; δ 14–16 ppm for CH₃) provide distinct signals. The carbamoyl NH proton may appear as a broad singlet (δ 8–10 ppm) in DMSO-d₆.
  • FT-IR : Carbamoyl C=O stretches (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) help differentiate functional groups.
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of ethyl ester or 4-methylbenzyl group) confirm molecular structure. Substituents like the 4-methylbenzyl group introduce splitting in aromatic regions (δ 6.5–7.5 ppm) and influence ionization efficiency in MS .

Q. What synthetic strategies are reported for analogous pyrrole-2-carboxylates, and how can they be adapted for this compound?

Common methods include:

  • Knorr Pyrrole Synthesis : Condensation of β-keto esters with amines, though steric hindrance from the 4-methylbenzyl group may require optimized conditions (e.g., high-temperature reflux in toluene).
  • Palladium-Catalyzed Coupling : For introducing aryl/heteroaryl groups at position 4.
  • Carbamoylation : Reaction of a pre-formed pyrrole ester with 4-methylbenzyl isocyanate. Evidence from ethyl 3-methyl-1H-pyrrole-2-carboxylate syntheses suggests using Boc-protected intermediates to avoid side reactions at the NH position .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in electrophilic substitutions on the pyrrole ring?

Density Functional Theory (DFT) calculations assess charge distribution and Fukui indices to identify reactive sites. For example:

  • Electrophilic Attack : Position 4 (carbamoyl-substituted) may show lower reactivity due to steric hindrance, while position 2 (ester) is electron-deficient.
  • Hydrogen Bonding : The carbamoyl group’s NH can stabilize transition states in enzyme-binding simulations. Studies on ethyl 4-[(3,5-dinitrobenzoyl)hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate used DFT to validate NMR shifts and reaction pathways, demonstrating the method’s utility in predicting substituent effects .

Q. What experimental design principles resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify therapeutic vs. toxic thresholds.
  • Cell Line Panels : Use diverse cell lines (e.g., MCF-7, HeLa, primary cells) to assess selectivity.
  • Targeted Assays : Measure specific enzyme inhibition (e.g., kinases) rather than broad cytotoxicity. Contradictions in ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate’s activity were resolved by correlating IC₅₀ values with logP and membrane permeability .

Q. How can reaction engineering (e.g., flow chemistry) optimize the synthesis of this compound for scale-up?

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., carbamoylation).
  • In-line Analytics : Use UV/IR probes to monitor intermediate formation.
  • Solvent Screening : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing. Similar optimizations for ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate reduced reaction times by 60% .

Methodological Recommendations

  • Synthetic Optimization : Use a Box-Behnken design to vary temperature, catalyst loading, and solvent polarity .
  • Data Reproducibility : Employ standardized assay protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Computational Workflow : Combine Gaussian (DFT) for electronic structure and GROMACS for molecular dynamics simulations .

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